gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

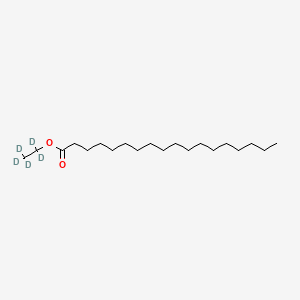

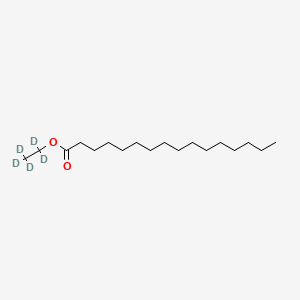

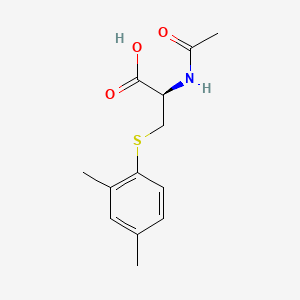

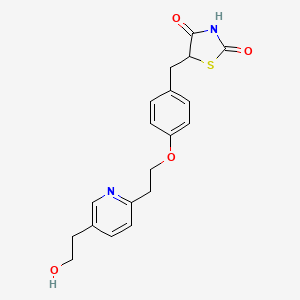

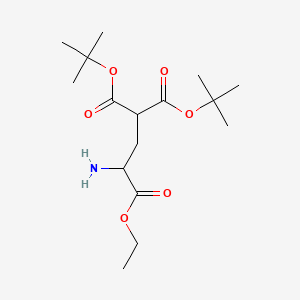

Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester is a compound with the molecular formula C16H29NO6 and a molecular weight of 331.40 . It is a derivative of gamma-carboxyglutamic acid, an uncommon amino acid introduced into proteins by a post-translational carboxylation of glutamic acid residues .

Synthesis Analysis

The synthesis of gamma-carboxyglutamic acid involves the abstraction of the gamma-proton on glutamic acid, followed by the addition of CO2 . This reaction is catalyzed by a carboxylase that requires vitamin K as its cofactor . The synthesis of gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester specifically has been referenced in several studies .Molecular Structure Analysis

The molecular structure of gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester is represented by the formula C16H29NO6 . Further analysis of its structure would require more specific data such as NMR or X-ray crystallography results.Physical And Chemical Properties Analysis

Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester is a solid compound . It should be stored at -20° C . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.科学的研究の応用

I have conducted searches for the scientific research applications of “gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester” and its other name “1-O,1-O-ditert-butyl 3-O-ethyl 3-aminopropane-1,1,3-tricarboxylate”. However, the available information does not provide a comprehensive analysis of unique applications across multiple fields as you requested.

The compound is known for its role in biochemistry, particularly in the blood-clotting mechanism where it functions as a modified glutamic acid known as γ-carboxyglutamic acid . This specific role requires vitamin K as a cofactor and is crucial for binding to calcium.

作用機序

Target of Action

The primary target of gamma-Carboxyglutamic Acid Gamma, Gamma-Di-t-butyl 3-Ethyl Ester is the vitamin K-dependent proteins . These proteins play a crucial role in various biological processes, including blood coagulation .

Mode of Action

Gamma-Carboxyglutamic Acid Gamma, Gamma-Di-t-butyl 3-Ethyl Ester interacts with its targets through a process known as gamma-carboxylation . This process involves the enzymatic conversion of select glutamic acid residues in vitamin K-dependent proteins into gamma-carboxyglutamic acid . This modification introduces an affinity for calcium ions .

Biochemical Pathways

The affected biochemical pathway is the coagulation cascade, which is essential for blood clotting . The gamma-carboxyglutamic acid residues in the coagulation factors mediate the binding of these factors to platelets and play a role in factor-X activation .

Pharmacokinetics

It is known that the compound is synthesized by the post-translational modification of glutamic acid residues, a reaction catalyzed by a hepatic carboxylase .

Result of Action

The molecular and cellular effects of gamma-Carboxyglutamic Acid Gamma, Gamma-Di-t-butyl 3-Ethyl Ester’s action are primarily related to its role in blood coagulation . By facilitating the gamma-carboxylation of vitamin K-dependent proteins, it enables these proteins to bind calcium ions, which is crucial for the coagulation cascade .

Action Environment

It is known that the gamma-carboxylation process requires reduced vitamin k, oxygen, and carbon dioxide . Therefore, conditions that affect the availability of these components could potentially influence the action of the compound.

特性

IUPAC Name |

1-O,1-O-ditert-butyl 3-O-ethyl 3-aminopropane-1,1,3-tricarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO6/c1-8-21-14(20)11(17)9-10(12(18)22-15(2,3)4)13(19)23-16(5,6)7/h10-11H,8-9,17H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLNMRHMSASNEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676244 |

Source

|

| Record name | 1,1-Di-tert-butyl 3-ethyl 3-aminopropane-1,1,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester | |

CAS RN |

73538-32-6 |

Source

|

| Record name | 1,1-Di-tert-butyl 3-ethyl 3-aminopropane-1,1,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。